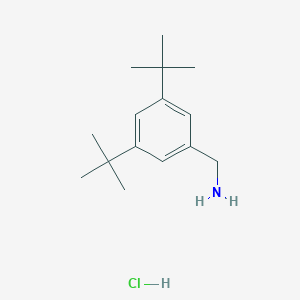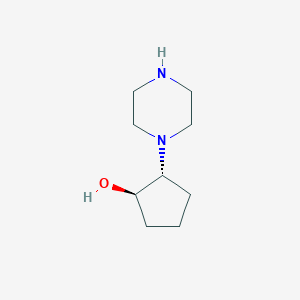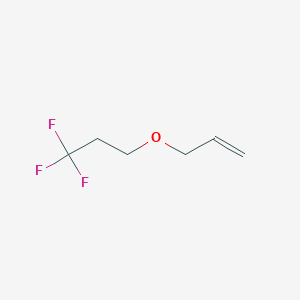
Benzenebutanoic acid, beta-amino-4-methoxy-, hydrochloride (1:1), (betaR)-
Vue d'ensemble
Description
Benzenebutanoic acid, beta-amino-4-methoxy-, hydrochloride (1:1), (betaR)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as L-AP4, and it belongs to the class of amino acid analogs. L-AP4 has been shown to have a variety of effects on the central nervous system, and it has been used in a number of studies to investigate the mechanisms of neurotransmission and synaptic plasticity.
Mécanisme D'action
The mechanism of action of L-AP4 is complex and not fully understood. It is known to act as an agonist for metabotropic glutamate receptors, specifically the mGluR4 subtype. By binding to these receptors, L-AP4 can modulate the release of neurotransmitters and affect the activity of downstream signaling pathways.
Biochemical and Physiological Effects
L-AP4 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and GABA. L-AP4 has also been shown to affect the activity of downstream signaling pathways, including the cAMP and MAPK pathways. In addition, L-AP4 has been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
L-AP4 has several advantages as a tool for scientific research. It is a highly specific agonist for the mGluR4 receptor, which allows for precise modulation of neurotransmitter release and downstream signaling pathways. In addition, L-AP4 has been shown to have a high degree of stability and can be used in a variety of experimental conditions.
However, there are also some limitations to the use of L-AP4 in lab experiments. One limitation is that it is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, L-AP4 can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on L-AP4. One area of interest is the development of new analogs of L-AP4 that have improved pharmacological properties. Another area of interest is the investigation of the role of mGluR4 receptors in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, L-AP4 could be used as a tool to investigate the mechanisms of synaptic plasticity and learning and memory in the brain.
Conclusion
Benzenebutanoic acid, beta-amino-4-methoxy-, hydrochloride (1:1), (betaR)-, or L-AP4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been used to investigate the mechanisms of neurotransmission and synaptic plasticity, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to the use of L-AP4 in lab experiments, it remains a valuable tool for investigating the complex mechanisms of the central nervous system.
Applications De Recherche Scientifique
L-AP4 has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of synaptic transmission and plasticity. L-AP4 has also been used to investigate the mechanisms of neurotransmitter release and the role of glutamate receptors in synaptic transmission.
Propriétés
IUPAC Name |
(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSAJBNFCGIYFI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenebutanoic acid, beta-amino-4-methoxy-, hydrochloride (1:1), (betaR)- | |
CAS RN |
1421258-66-3 | |
| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421258-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B3378338.png)




